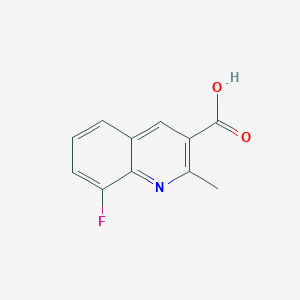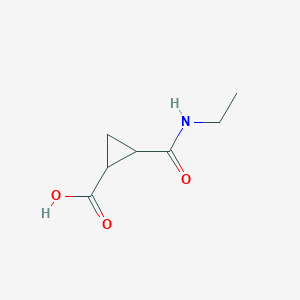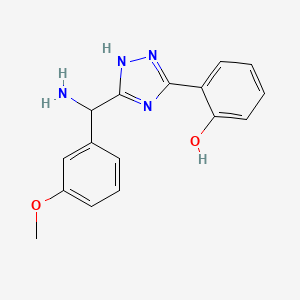
2-Amino-2-(2,4-dichlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-2-(2,4-Dichlorphenyl)propansäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 2,4-Dichlorbenzaldehyd.
Bildung des Zwischenprodukts: Die Aldehydgruppe wird durch eine Reaktion mit Hydroxylaminhydrochlorid, gefolgt von Dehydratisierung, in eine Nitrilgruppe umgewandelt.
Aminierung: Das Nitrilzwischenprodukt wird dann einer Strecker-Synthese unterzogen, bei der es mit Ammoniak und Cyanwasserstoff reagiert, um die entsprechende Aminosäure zu bilden.
Hydrolyse: Die Nitrilgruppe wird zu einer Carbonsäure hydrolysiert, was zum Endprodukt 2-Amino-2-(2,4-Dichlorphenyl)propansäure führt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, effizienten Katalysatoren und optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Amino-2-(2,4-Dichlorphenyl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann zu einer Nitrogruppe oxidiert werden.
Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Chloratome am Phenylring können durch andere funktionelle Gruppen durch nukleophile aromatische Substitution substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von 2-Nitro-2-(2,4-Dichlorphenyl)propansäure.
Reduktion: Bildung von 2-Amino-2-(2,4-Dichlorphenyl)propanol.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2,4-Dichlorphenyl)propansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solchen, die auf neurologische Erkrankungen abzielen.
Biologische Studien: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Rezeptorbindung verwendet.
Industrielle Anwendungen: Es dient als Zwischenprodukt bei der Synthese von Agrochemikalien und anderen Industriechemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-2-(2,4-Dichlorphenyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während die Dichlorphenylgruppe hydrophobe Wechselwirkungen eingehen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-2-(2,4-Dichlorphenyl)essigsäure
- 2-Amino-2-(2,4-Dichlorphenyl)buttersäure
- 2-Amino-2-(2,4-Dichlorphenyl)ethansäure
Einzigartigkeit
2-Amino-2-(2,4-Dichlorphenyl)propansäure ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Phenylring und des Vorhandenseins sowohl der Amino- als auch der Carbonsäurefunktionellen Gruppe. Diese Kombination ermöglicht eine vielfältige chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C9H9Cl2NO2 |
|---|---|
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
2-amino-2-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-9(12,8(13)14)6-3-2-5(10)4-7(6)11/h2-4H,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
KPFULSXQLOVBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


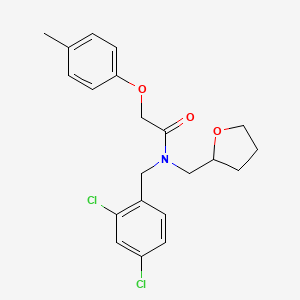
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

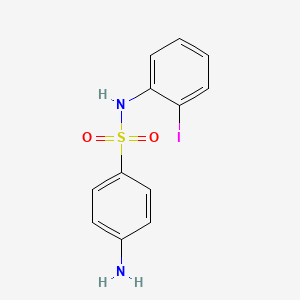
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
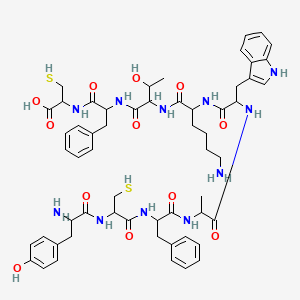

![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
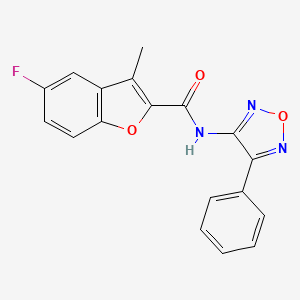
![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)
